3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine, chlorine, and tetrahydropyran groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Cyclization: The presence of the tetrahydropyran group allows for cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tetrahydropyran group, which may affect its reactivity and biological activity.
4,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine atom, potentially altering its chemical properties.
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the chlorine atoms, which may influence its reactivity and interactions.
Uniqueness
The presence of both bromine and chlorine atoms, along with the tetrahydropyran group, makes 3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
Molecular Formula |
C10H9BrCl2N4O |
---|---|
Molecular Weight |
352.01 g/mol |
IUPAC Name |
3-bromo-4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H9BrCl2N4O/c11-7-6-8(12)14-10(13)15-9(6)17(16-7)5-3-1-2-4-18-5/h5H,1-4H2 |
InChI Key |
PEKXWXTWRGQFNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC(=N3)Cl)Cl)C(=N2)Br |
Origin of Product |
United States |
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